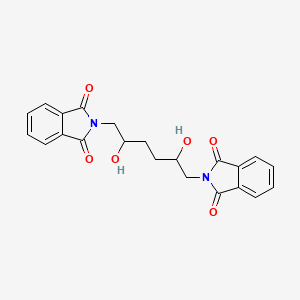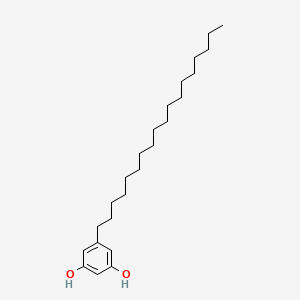
5-Octadecyl-1,3-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octadecyl-1,3-benzenediol, also known as 5-Octadecylresorcinol, is an organic compound belonging to the class of resorcinols. Resorcinols are phenolic compounds characterized by a benzene ring with two hydroxyl groups at the 1 and 3 positions. The octadecyl group attached to the 5th position of the benzene ring makes this compound unique and imparts specific properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octadecyl-1,3-benzenediol typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Octadecyl-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated resorcinols and other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Octadecyl-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-Octadecyl-1,3-benzenediol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells and tissues.
Drug Delivery: The hydrophobic octadecyl chain allows the compound to interact with lipid membranes, facilitating the delivery of drugs to target cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Heptadecyl-1,3-benzenediol: Similar structure with a heptadecyl group instead of an octadecyl group.
Resorcinol: The parent compound with no alkyl substitution.
5-Methyl-1,3-benzenediol: A simpler alkyl-substituted resorcinol.
Uniqueness
5-Octadecyl-1,3-benzenediol is unique due to its long hydrophobic octadecyl chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in drug delivery and the synthesis of surfactants.
Propiedades
Fórmula molecular |
C24H42O2 |
|---|---|
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
5-octadecylbenzene-1,3-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-23(25)21-24(26)20-22/h19-21,25-26H,2-18H2,1H3 |
Clave InChI |
DIYZHCBFGMXRHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


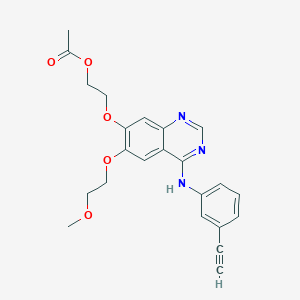
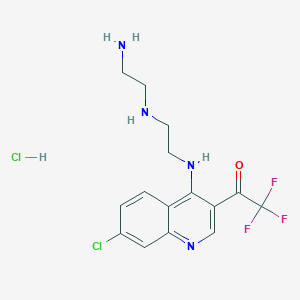
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)

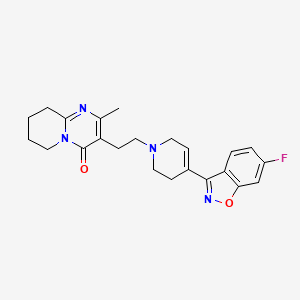
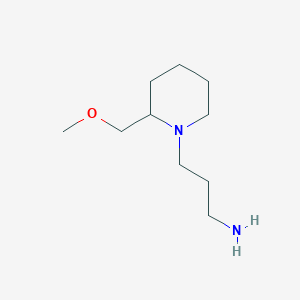




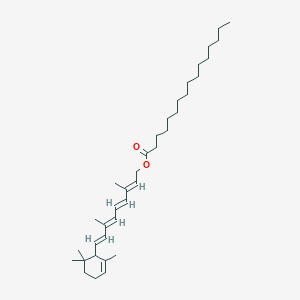

![1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one](/img/structure/B13434136.png)
